molecular formula C11H17N3O4 B2822512 2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-(3-ethoxypropyl)acetamide CAS No. 868228-78-8

2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-(3-ethoxypropyl)acetamide

Cat. No.: B2822512
CAS No.: 868228-78-8
M. Wt: 255.274
InChI Key: OEZHHXISYDPCAE-UHFFFAOYSA-N
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Description

2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-(3-ethoxypropyl)acetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-(3-ethoxypropyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dioxo-1H-pyrimidine and 3-ethoxypropylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents, catalysts, and specific temperature and pressure settings.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, automated processes, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-(3-ethoxypropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) can facilitate certain reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including antiviral, anticancer, or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-(3-ethoxypropyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound may influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dioxo-1H-pyrimidin-6-yl)acetamide: A simpler derivative with similar core structure.

    N-(3-ethoxypropyl)acetamide: Lacks the pyrimidine ring but shares the ethoxypropylacetamide moiety.

Uniqueness

2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-(3-ethoxypropyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-(3-ethoxypropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4/c1-2-18-5-3-4-12-9(15)6-8-7-10(16)14-11(17)13-8/h7H,2-6H2,1H3,(H,12,15)(H2,13,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZHHXISYDPCAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)CC1=CC(=O)NC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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